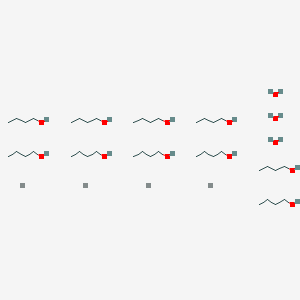
butan-1-ol;titanium;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Butan-1-ol can be synthesized through the hydroformylation of propene, followed by hydrogenation of the resulting aldehyde.
Industrial Production Methods: Commercially, butan-1-ol is produced via the fermentation of sugars by bacteria or yeast, followed by distillation to purify the alcohol.
Formation of Butan-1-ol; Titanium; Trihydrate:
Hydration Reaction: The compound can be synthesized by reacting titanium tetrachloride (TiCl₄) with butan-1-ol in the presence of water.
Crystallization: The resulting solution is then allowed to crystallize to form the trihydrate complex.
Types of Reactions:
Oxidation: Butan-1-ol can be oxidized to butanal (butyraldehyde) and further to butanoic acid (butyric acid) using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can undergo reduction reactions, typically using reducing agents like lithium aluminium hydride (LiAlH₄) to produce butane.
Substitution: Butan-1-ol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like hydrochloric acid (HCl).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, heat.
Reduction: LiAlH₄, ether solvent, low temperature.
Substitution: HCl, room temperature.
Major Products Formed:
Oxidation: Butanal, butanoic acid.
Reduction: Butane.
Substitution: Butyl chloride, butyl bromide.
Scientific Research Applications
Chemistry: Butan-1-ol; titanium; trihydrate is used as a catalyst in organic synthesis, particularly in polymerization reactions. Biology: Medicine: It is explored for its antimicrobial properties, which could be useful in developing new antibiotics. Industry: The compound is used in the production of resins, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which butan-1-ol; titanium; trihydrate exerts its effects involves its interaction with molecular targets and pathways. The titanium component acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. This enhances the reactivity of the compound, making it useful in catalysis and other applications.
Comparison with Similar Compounds
Titanium (IV) Isopropoxide: Similar in structure but uses isopropanol instead of butanol.
Titanium (IV) Ethoxide: Uses ethanol as the alcohol component.
Titanium (IV) Butoxide: Similar to butan-1-ol; titanium; trihydrate but without the water of hydration.
Uniqueness: Butan-1-ol; titanium; trihydrate is unique due to its trihydrate form, which affects its solubility and reactivity compared to other titanium alkoxides.
Properties
Molecular Formula |
C40H106O13Ti4 |
|---|---|
Molecular Weight |
986.7 g/mol |
IUPAC Name |
butan-1-ol;titanium;trihydrate |
InChI |
InChI=1S/10C4H10O.3H2O.4Ti/c10*1-2-3-4-5;;;;;;;/h10*5H,2-4H2,1H3;3*1H2;;;; |
InChI Key |
QULJTTAGCYKSEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.O.O.[Ti].[Ti].[Ti].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















